molecular formula C12H13ClF3NO2S B2528306 1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine CAS No. 1440956-24-0

1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2528306
CAS No.: 1440956-24-0
M. Wt: 327.75
InChI Key: FSMKLTMBMAFXDQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a trifluoromethyl group. These substituents impart distinct chemical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Sulfonylation: The final step involves the sulfonylation of the piperidine ring with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine can be compared with similar compounds such as:

    1-(4-Chlorobenzenesulfonyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)piperidine: Lacks the sulfonyl group, affecting its binding affinity and biological activity.

    1-(4-Methylbenzenesulfonyl)-4-(trifluoromethyl)piperidine:

The uniqueness of this compound lies in the combined presence of both the sulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2S/c13-10-1-3-11(4-2-10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMKLTMBMAFXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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